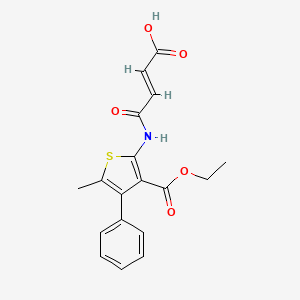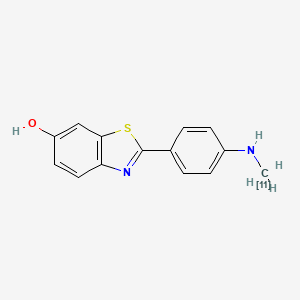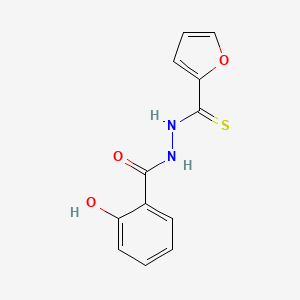
3-Deoxyfructose
Vue d'ensemble
Description
3-Deoxyfructose is a type of sugar . It is a reactive dicarbonyl sugar that is thought to be a key intermediate in the nonenzymatic polymerization and browning of proteins by glucose .
Synthesis Analysis
Different strategies have been evaluated for the one-pot synthesis of 3-Deoxyfructose and its analogs from readily available starting materials . The first approach consisted of an aldol cleavage–aldol formation cascade, in which glyceraldehyde 3-phosphate as the central intermediate is generated from fructose 1,6-bisphosphate and consumed in situ for a consecutive carboligation step .Molecular Structure Analysis
The molecular formula of 3-Deoxyfructose is C6H12O5 . Its average mass is 164.156 Da and its monoisotopic mass is 164.068466 Da .Chemical Reactions Analysis
3-Deoxyfructose is thought to be a key intermediate in the nonenzymatic polymerization and browning of proteins by glucose . It may be formed in vivo from fructose, fructose 3-phosphate, or Amadori adducts to protein .Physical And Chemical Properties Analysis
The physical properties of 3-Deoxyfructose include a density of 1.4±0.1 g/cm3, boiling point of 467.6±45.0 °C at 760 mmHg, vapour pressure of 0.0±2.6 mmHg at 25°C, and enthalpy of vaporization of 84.1±6.0 kJ/mol . It has 5 H bond acceptors, 4 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Diabetes Research
3-Deoxyfructose concentrations are found to be increased in the plasma and urine of diabetic patients . It is formed from 3-Deoxyglucosone (3-DG), a reactive dicarbonyl sugar that is a key intermediate in the nonenzymatic polymerization and browning of proteins by glucose . The increase in 3-Deoxyfructose concentrations in plasma and urine during hyperglycemia suggests that increased amounts of 3-DG are formed in the body during diabetes .
Beer Fermentation
3-Deoxyfructose plays a role in beer fermentation. In a study, it was found that beer yeast strains induced a faster 3-DG degradation in Pilsner wort and were more stress-resistant to 3-DG compared to yeasts isolated from natural habitats . The increased formation of 3-Deoxyfructose by beer yeast strains suggests an adaptation of technologically used yeasts to metabolization of dicarbonyl compounds .
Dietary Studies
Studies have been conducted to analyze the dietary influence of 3-DG on the urinary excretion of its metabolites, namely 3-Deoxyfructose and 2-keto-3-deoxygluconic acid . This helps in understanding the impact of diet on the metabolism of these compounds .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4S,5R)-1,4,5,6-tetrahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFWZSUJNURRMW-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210988 | |
| Record name | 3-Deoxyhexulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Deoxyfructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Deoxyfructose | |
CAS RN |
6196-57-2 | |
| Record name | 3-Deoxy-D-fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6196-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deoxyhexulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deoxyhexulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Deoxyfructose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Deoxyfructose (3-DF) is a key metabolite of 3-DG, a reactive dicarbonyl sugar formed during glycation. [, , , ] 3-DG is considered cytotoxic and implicated in diabetic complications. [, , ] Enzymatic reduction of 3-DG by NADPH-dependent 2-oxoaldehyde reductases leads to the formation of the less reactive 3-DF. [, , ] This metabolic conversion is considered a detoxification pathway for 3-DG. [, ]
A: Research suggests that measuring 3-DF levels in plasma and urine could be valuable for indirectly assessing 3-DG production in vivo. [, ] Increased 3-DF concentrations in diabetic patients compared to controls, along with strong correlations between 3-DF and markers like HbA1c and urinary Fructoselysine (FL), support this notion. [, ]
A: 3-DF primarily originates from the metabolism of dietary 3-DG and the reduction of endogenously produced 3-DG. [, , ] Consuming foods rich in Maillard reaction products, like honey, can significantly elevate urinary 3-DF excretion. [] Metabolic pathways like the fructose-3-phosphokinase pathway also contribute to 3-DG production, subsequently impacting 3-DF levels. [, ]
A: While 3-DF itself is considered less reactive than its precursor 3-DG, research indicates a potential connection with diabetic complications. [] Studies observed an inverse correlation between plasma 3-DF and urinary albumin excretion (UAE), a marker of diabetic nephropathy. [] Additionally, individuals with progressing retinopathy exhibited lower plasma 3-DF levels compared to non-progressors. []
A: Limited information is available on the further metabolism of 3-DF in humans. Some studies suggest it might be phosphorylated by hexokinase, although this seems less efficient compared to the phosphorylation of other sugars like 3-deoxyglucose. [] More research is needed to fully elucidate the metabolic fate of 3-DF.
A: Current research primarily focuses on enzymes involved in 3-DF formation, such as NADPH-dependent 2-oxoaldehyde reductases. [, , ] Specific enzymes responsible for the degradation or further metabolism of 3-DF haven't been extensively characterized yet.
A: Yes, dietary choices can significantly impact 3-DF levels. [] Restricting the intake of 3-DG and other Maillard reaction products, as seen in a "raw food" diet, can reduce urinary 3-DF excretion by approximately 50%. [] Conversely, consuming foods rich in these compounds, like honey, leads to a notable increase in 3-DF excretion. []
A: Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in fermenting beverages like beer and wine. [, ] Investigating the yeast metabolism of 3-DG and the formation of 3-DF provides insights into the influence of these compounds on the final product quality and potential implications for human consumption. [, ]
A: High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantifying 3-DF in various matrices, including urine, plasma, and beverages. [, ] Gas chromatography-mass spectrometry (GC-MS) serves as a complementary technique for identification and quantification. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1226547.png)
![N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1226549.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-N-(4-methyl-2-thiazolyl)-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1226550.png)
![2-[[Cyclohexyl(oxo)methyl]amino]acetic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1226551.png)
![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate](/img/structure/B1226554.png)
![N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1226555.png)
![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)
![N-[[2-(1-cyclohexenyl)ethylamino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1226559.png)
![3-[2-(2-furanylmethylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)-2-naphthalenecarboxamide](/img/structure/B1226563.png)

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)

